molecular formula C12H22O6 B14666283 2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester CAS No. 41026-23-7

2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester

Cat. No.: B14666283
CAS No.: 41026-23-7
M. Wt: 262.30 g/mol
InChI Key: WJAJKNVAXCVWCO-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester is a chemical compound with the molecular formula C12H22O6. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is also referred to as 3,6,9,12-tetraoxatridec-1-yl methacrylate .

Preparation Methods

The synthesis of 2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester involves the esterification of 2-Propenoic acid with 3,6,9,12-tetraoxatridecan-1-ol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active agents, making the compound useful in controlled release applications. The ester linkage and the propenoic acid moiety play crucial roles in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for various applications.

Properties

CAS No.

41026-23-7

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate

InChI

InChI=1S/C12H22O6/c1-3-12(13)18-11-10-17-9-8-16-7-6-15-5-4-14-2/h3H,1,4-11H2,2H3

InChI Key

WJAJKNVAXCVWCO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOC(=O)C=C

Origin of Product

United States

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